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molecular formula C12H7NO6 B3025598 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid CAS No. 55738-70-0

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid

Cat. No. B3025598
M. Wt: 261.19 g/mol
InChI Key: CHTJKKKLRNPKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211705

Procedure details

211.2 g (1.0 mol) of 5-nitroisophthalic acid are dissolved in 1,590 g of aqueous sodium hydroxide (90.0 g of sodium hydroxide in 1,500 ml of water) and the solution is rendered neutral with 15 ml of anhydrous acetic acid and hydrogenated in the presence of 10 g of a palladium-on-charcoal catalyst (5% by weight of Pd). The catalyst is filtered off and a solution of 118.0 g (1.2 mols) of maleic anhydride in 150 ml of dioxane is added to the filtrate in the course of 2 hours, whilst stirring vigorously. A white suspension is formed and is stirred overnight at 20°-25° C., 250 ml of acetic acid are then added and the mixture is stirred for a further 2 hours. The amide-acid which has precipitated is filtered off, washed with water and methanol and dried at 30° C. in vacuo for 24 hours. The reaction product (315 g) is then heated, in 2,500 ml of acetic anhydride, whilst stirring, to 80°-85° C. for 30 minutes. About 1.8 liters of liquid (acetic acid+acetic anhydride) are distilled off under a waterpump vacuum. The residual suspension is poured onto 2,000 g of ice and the mixture is stirred overnight. The reaction product which has precipitated is filtered off, washed with water and the methanol and dried at 60° C. in vacuo for 12 hours. 210 g of white, crystalline 5-maleimidylisophthalic acid are obtained; melting point>300° C. (=80% of theory, based on the nitroisophthalic acid).
Quantity
211.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([O-])=O.C(O)(=O)C.[C:20]1(=O)[O:25][C:23](=[O:24])[CH:22]=[CH:21]1>[OH-].[Na+].[Pd].O1CCOCC1>[C:20]1(=[O:25])[N:1]([C:4]2[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[CH:7]=[C:8]([CH:12]=2)[C:9]([OH:11])=[O:10])[C:23](=[O:24])[CH:22]=[CH:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
211.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
118 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
A white suspension is formed
STIRRING
Type
STIRRING
Details
is stirred overnight at 20°-25° C.
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The amide-acid which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried at 30° C. in vacuo for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product (315 g) is then heated, in 2,500 ml of acetic anhydride
STIRRING
Type
STIRRING
Details
whilst stirring, to 80°-85° C. for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
About 1.8 liters of liquid (acetic acid+acetic anhydride) are distilled off under a waterpump vacuum
ADDITION
Type
ADDITION
Details
The residual suspension is poured onto 2,000 g of ice
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methanol and dried at 60° C. in vacuo for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1C=1C=C(C=C(C(=O)O)C1)C(=O)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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